4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
Description
4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS: 672951-70-1) is a tetrahydroquinazoline derivative with a molecular weight of 390.5 g/mol and a purity of ≥95% . Its structure features:
- A 3,5-dimethylphenoxy group at position 4 of the tetrahydroquinazoline core.
- A 4-methylbenzyl sulfanyl substituent at position 2.
This compound is notable for its bicyclic quinazoline scaffold, which is associated with diverse pharmacological activities in related molecules, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-16-8-10-19(11-9-16)15-28-24-25-22-7-5-4-6-21(22)23(26-24)27-20-13-17(2)12-18(3)14-20/h8-14H,4-7,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTOMCBLBWIEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a tetrahydroquinazoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and safety profiles based on available research findings.
- IUPAC Name : 4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
- Molecular Formula : C24H26N2OS
- Molecular Weight : 390.5 g/mol
- CAS Number : 672951-70-1
Research indicates that tetrahydroquinazoline derivatives exhibit various pharmacological effects. The specific mechanisms of action for this compound may include:
Antitumor Activity
A study focusing on related tetrahydroquinazoline derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. While direct studies on our compound are scarce, these findings suggest a potential for similar effects.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Derivative B | HeLa (cervical cancer) | 12 | Cell cycle arrest |
Safety Profile
According to the Safety Data Sheet from AK Scientific, the compound is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation upon inhalation . The following table summarizes its safety profile:
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Pharmacological Potential
The compound's structural features suggest potential interactions with various biological targets. For instance:
- Enzyme Inhibition : Similar compounds have been investigated as inhibitors of enzymes involved in cancer progression.
- Receptor Modulation : The presence of specific functional groups may allow for interaction with neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
B. Triazole Derivatives (e.g., Compounds 10–15 in )
Methyl-15-oxo-eudesmane-4,11(13)-dien-12-oate
- Substituents : A eudesmane-based sesquiterpene with hydroxyl and keto groups .
- Key Difference : Unlike the tetrahydroquinazoline core, this compound is a natural product with demonstrated α-glucosidase inhibitory activity (IC₅₀ = 121.8 μg/mL) .
Physicochemical Properties
- The benzyl sulfanyl group in the target compound likely increases hydrophobicity compared to benzamide or hydroxyl-bearing analogs.
Preparation Methods
Formation of the Tetrahydroquinazoline Core
The tetrahydroquinazoline scaffold is synthesized via cyclocondensation of 1,2-diaminocyclohexane with a carbonyl source. A modified procedure from ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate synthesis is adapted:
Reagents :
- 1,2-Diaminocyclohexane (1.0 equiv)
- Trimethyl orthoformate (1.2 equiv) as the carbonyl equivalent.
- Acetic acid (catalytic).
Procedure :
The diamine is refluxed with trimethyl orthoformate in acetic acid for 6–8 hours. The reaction proceeds via imine formation, followed by cyclization to yield 5,6,7,8-tetrahydroquinazoline.
Sulfanylation at Position 2: 4-Methylbenzyl Mercaptan Coupling
The sulfanyl group is introduced via thiol-disulfide exchange or direct nucleophilic substitution. A method adapted from ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate synthesis is employed:
Reagents :
- 4-Methylbenzyl mercaptan (1.5 equiv).
- Base (K₂CO₃ or DBU, 2.0 equiv).
- Solvent: DMF or THF.
Procedure :
The tetrahydroquinazoline intermediate is reacted with 4-methylbenzyl mercaptan under nitrogen at 80°C for 6 hours. The base facilitates deprotonation of the thiol, enabling nucleophilic attack at position 2.
Yield : 70–78% (isolated after column chromatography).
Optimization and Mechanistic Insights
Cyclization Efficiency
Cyclocondensation yields depend on the carbonyl source. Trimethyl orthoformate outperforms urea or phosgene derivatives due to milder conditions and reduced side reactions. Acid catalysis (e.g., acetic acid) accelerates imine formation but requires strict moisture control.
Phenoxylation Challenges
Direct SNAr on tetrahydroquinazoline is hindered by low ring activation. Nitration prior to phenoxylation improves electrophilicity at position 4. Alternative approaches using Pd-catalyzed C–O coupling (e.g., Buchwald-Hartwig) remain unexplored for this substrate but could potentially enhance yields.
Sulfanyl Group Stability
Thiol oxidation to disulfides is a major side reaction. Conducting reactions under inert atmosphere (N₂ or Ar) and using fresh, distilled thiol minimizes this issue. Chelating agents (e.g., EDTA) may further stabilize the thiolate intermediate.
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity, consistent with vendor specifications.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 78–85 | High reproducibility | Moisture-sensitive reagents |
| Phenoxylation | 65–72 | Selective functionalization | Requires nitration intermediate |
| Sulfanylation | 70–78 | Mild conditions | Thiol oxidation side reactions |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use DMSO as a solvent under reflux for 18 hours to ensure complete reaction, followed by reduced-pressure distillation to isolate intermediates (as demonstrated in triazole synthesis) .
- Purification : Recrystallization using water-ethanol mixtures (1:3 ratio) enhances purity, as shown in tetrahydroquinazoline derivative synthesis .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to benzaldehyde derivatives) and monitor reaction progress via TLC to minimize side products .
Q. What experimental strategies are recommended for initial biological activity screening of this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates, with IC₅₀ calculations via dose-response curves .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing results to positive controls like doxorubicin .
- Data Validation : Replicate experiments in triplicate and use ANOVA for statistical significance (p < 0.05) to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this tetrahydroquinazoline derivative?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified phenoxy or sulfanyl groups (e.g., replacing 3,5-dimethylphenoxy with 4-methoxyphenoxy) using cross-coupling reactions (e.g., Suzuki-Miyaura with PdCl₂(PPh₃)₂ catalysts) .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities for target proteins, correlating with experimental IC₅₀ values .
- Data Integration : Use multivariate regression analysis to quantify contributions of substituent electronegativity and steric effects to activity .
Q. What methodologies are suitable for investigating the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Conduct photolysis experiments under UV light (λ = 254 nm) in aqueous solutions, monitoring degradation products via LC-MS/MS .
- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure tissue accumulation using isotopic labeling (¹⁴C tracing) .
- Ecotoxicology : Assess acute toxicity in algae (e.g., Chlorella vulgaris) via growth inhibition assays over 72 hours, reporting EC₅₀ values .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse or rat models) and hepatic microsome metabolism to identify rapid clearance or inactivation pathways .
- Formulation Optimization : Test bioavailability enhancements using nanoemulsions or cyclodextrin complexes to improve solubility .
- Dose-Response Re-evaluation : Redesign in vivo studies with staggered dosing regimens and larger cohort sizes (n ≥ 10) to account for inter-individual variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
